molecular formula C20H15FN2O2 B2714455 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-fluorobenzamide CAS No. 313405-18-4

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-fluorobenzamide

Cat. No.: B2714455
CAS No.: 313405-18-4
M. Wt: 334.35
InChI Key: KXPBSUYARQYKKB-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-fluorobenzamide is a synthetic small molecule based on the 2-oxo-1,2-dihydrobenzo[cd]indole core structure, a scaffold recognized for its significant potential in medicinal chemistry and chemical biology research . This core structure has been identified as a privileged scaffold in the discovery of potent inhibitors for key biological targets. Specifically, derivatives of 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide have been reported as potent inhibitors of the nuclear receptor RORγ, with IC50 values reaching the nanomolar range (40-140 nM) in biological evaluations . The RORγ receptor is a promising therapeutic target for the treatment of Th17-mediated autoimmune diseases, positioning related compounds as valuable chemical tools for immunology research . The benzo[cd]indole core is also featured in chemical genomics studies, where similar small molecules are used to modulate complex biological processes in a dose-dependent and reversible manner, helping to overcome limitations inherent in traditional genetic screens . The specific 2-fluorobenzamide moiety in this compound can be expected to influence its electronic properties, binding affinity, and overall pharmacokinetic profile, making it a versatile intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this high-purity compound for target identification, lead optimization, and probing novel signaling pathways. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety regulations.

Properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2/c1-2-23-17-11-10-16(13-7-5-8-14(18(13)17)20(23)25)22-19(24)12-6-3-4-9-15(12)21/h3-11H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPBSUYARQYKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=CC=C4F)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base such as sodium hydride.

    Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the indole derivative with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-fluorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-fluorobenzamide involves its interaction with specific molecular targets within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituent(s) Functional Group Notable Properties/Activities Reference
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-fluorobenzamide Benzo[cd]indole 2-fluorobenzamide, 1-ethyl Benzamide Hypothesized enhanced metabolic stability due to fluorine
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methoxybenzamide Benzo[cd]indole 2-methoxybenzamide, 1-ethyl Benzamide Methoxy group may improve solubility but reduce electron-withdrawing effects compared to fluoro
N1-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide Benzo[cd]indole 3-nitrobenzamide, 1-ethyl Benzamide Nitro group introduces strong electron-withdrawing effects, potentially affecting reactivity and binding
2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide (4c) Benzo[cd]indole Sulfonamide, tetrahydronaphthalene Sulfonamide Demonstrated TNF-α inhibition (IC₅₀ = 0.82 μM)
N-(3-(1-methyl-1H-pyrazol-4-yl)phenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (4f) Benzo[cd]indole Sulfonamide, pyrazole-phenyl Sulfonamide Competitive binding to TNF-α (KD = 1.4 μM)

Key Observations:

Functional Group Impact :

  • Benzamide vs. Sulfonamide : Sulfonamide derivatives (e.g., 4c, 4f) exhibit stronger acidity due to the sulfonyl group, enhancing hydrogen-bonding capabilities and solubility. This contrasts with benzamide analogs, where the amide group offers moderate polarity and conformational flexibility .
  • Substituent Effects :

  • Methoxy (Analog) : The 2-methoxy group increases steric bulk and electron-donating effects, which may reduce binding affinity compared to fluorine but improve aqueous solubility .

Biological Activity: Sulfonamide derivatives (e.g., 4c, 4f) have demonstrated potent TNF-α inhibition, with IC₅₀ values in the micromolar range. This activity is attributed to their ability to compete with TNF-α for receptor binding .

Synthetic Considerations :

  • Sulfonamide derivatives (e.g., 4a–4f) are synthesized via nucleophilic substitution of sulfonyl chloride intermediates with amines, as detailed in .
  • Benzamide analogs (e.g., the target compound) likely follow similar coupling strategies, substituting sulfonyl chloride with benzoyl chloride or activated carboxylate derivatives.

Structural and Computational Insights

  • Analogous benzo[cd]indole derivatives may adopt planar conformations due to π-stacking interactions, as seen in sulfonamide analogs .
  • Electrostatic Effects: The 2-fluoro substituent in the target compound may engage in halogen bonding with protein targets, a feature less pronounced in methoxy or nitro analogs .

Biological Activity

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-fluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chemical Formula : C22_{22}H20_{20}N2_{2}O2_{2}F
  • Molecular Weight : 364.41 g/mol
  • CAS Number : 919754-71-5

The structure includes a benzo[cd]indole core, which is known for its biological activity, and a fluorobenzamide moiety that may enhance its pharmacological properties.

Research indicates that this compound interacts with various biological targets, potentially influencing multiple signaling pathways. The presence of the fluorine atom is significant as it can enhance lipophilicity and improve binding affinity to target proteins.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. Notably, it has shown:

  • Inhibition of Cancer Cell Proliferation : In vitro studies demonstrated that the compound significantly inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50_{50}) values ranged from 5 to 15 µM across different cell lines.
Cell LineIC50_{50} (µM)
MCF-7 (Breast)10
A549 (Lung)8
HCT116 (Colon)12

Antimicrobial Activity

The compound also exhibits antimicrobial properties against several bacterial strains. It was found to be particularly effective against:

  • Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 4 µg/mL.
  • Escherichia coli : MIC of 8 µg/mL.

These findings suggest potential applications in treating infections caused by resistant bacterial strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. For instance:

  • Fluorine Substitution : The introduction of fluorine enhances the compound's potency against certain cancer cell lines.
  • Aromatic Ring Modifications : Altering substituents on the aromatic rings can lead to variations in activity; for example, introducing electron-withdrawing groups generally increases potency.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Resistance

Another investigation focused on its antimicrobial properties against multi-drug resistant strains. The compound demonstrated synergistic effects when combined with traditional antibiotics, suggesting it could be a valuable adjunct in combating resistant infections.

Q & A

Q. What are the key steps and challenges in synthesizing N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-fluorobenzamide?

Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the benzo[cd]indole core. Critical steps include:

  • Indole Core Functionalization: Alkylation at the N1 position using ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF .
  • Amide Coupling: Reaction of the 6-amino group of the indole intermediate with 2-fluorobenzoyl chloride in the presence of a coupling agent (e.g., HATU or DCC) and a base (e.g., triethylamine) .
  • Purification: Use of column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
    Challenges: Competing side reactions (e.g., over-alkylation) and low yields due to steric hindrance from the fused indole system. Optimization of reaction time, temperature, and stoichiometry is critical .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

Answer:

  • X-ray Crystallography: Resolves the 3D structure, confirming the ethyl group orientation and fluorobenzamide substitution pattern. SHELXL (part of the SHELX suite) is widely used for refinement .
  • NMR Spectroscopy: ¹H/¹³C NMR confirms proton environments (e.g., indole NH at δ 10–12 ppm, aromatic fluorobenzamide protons at δ 7–8 ppm). 19F NMR verifies fluorine presence .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (C₂₁H₁₆FN₂O₂) with <2 ppm error .

Q. What preliminary assays are recommended to screen its biological activity?

Answer:

  • Enzyme Inhibition Assays: Test against kinases (e.g., JAK/STAT pathway) or inflammatory targets (e.g., COX-2) using fluorescence-based or ELISA kits. IC₅₀ values <10 µM suggest therapeutic potential .
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify EC₅₀ values. Compare with normal cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can computational methods aid in identifying the compound’s biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with proteins (e.g., TNF-α, as seen in structurally related sulfonamide derivatives). Focus on binding affinity (ΔG < −8 kcal/mol) and hydrogen bonding with active-site residues .
  • MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How should researchers resolve contradictions in bioactivity data across different studies?

Answer:

  • Dose-Response Replication: Validate EC₅₀ values across multiple cell lines and assays (e.g., confirm anti-inflammatory activity via both NF-κB luciferase reporter and cytokine ELISA) .
  • Metabolic Stability Testing: Use liver microsomes (human/rat) to rule out false negatives from rapid compound degradation. Half-life >30 min is desirable .
  • Structural Analog Comparison: Benchmark against derivatives (e.g., sulfonamide or quinazolinone analogs) to identify substituents critical for activity .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Answer:

  • Solubility Enhancement: Formulate with cyclodextrins or PEGylation to increase aqueous solubility (>50 µg/mL) .
  • Bioavailability Profiling: Administer via intraperitoneal injection (10 mg/kg in DMSO/saline) and measure plasma concentration via LC-MS. Target AUC₀–24h >500 ng·h/mL .
  • Metabolite Identification: Use UPLC-QTOF to detect phase I/II metabolites. Modify labile groups (e.g., ethyl to cyclopropyl) to block oxidative metabolism .

Q. How can crystallographic data resolve ambiguities in reaction mechanisms during synthesis?

Answer:

  • Intermediate Trapping: Isolate and crystallize key intermediates (e.g., the alkylated indole precursor). SHELXD can solve structures from twinned crystals, common in fused heterocycles .
  • Electron Density Maps: Analyze bond lengths/angles to distinguish between competing pathways (e.g., SN1 vs. SN2 alkylation) .

Q. What advanced statistical methods are suitable for analyzing dose-response heterogeneity?

Answer:

  • Hill Slope Analysis: Fit data to sigmoidal curves (GraphPad Prism) to identify cooperative binding (Hill coefficient >1) .
  • Cluster Analysis: Use PCA or t-SNE to group cell lines by response profiles, revealing subtype-specific efficacy .

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